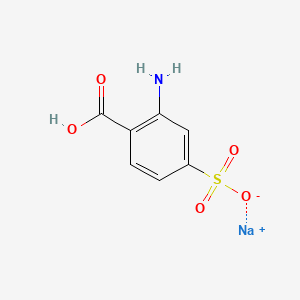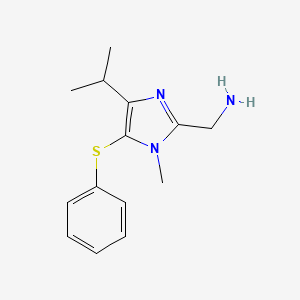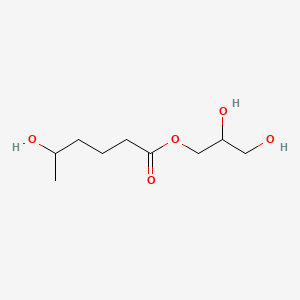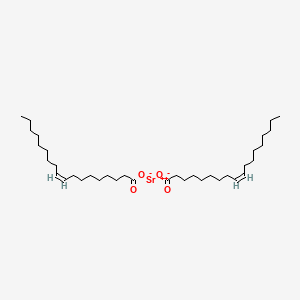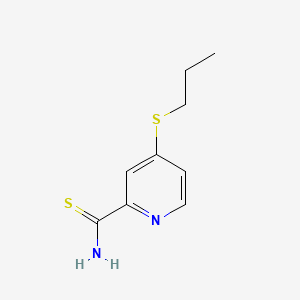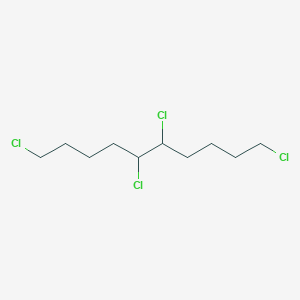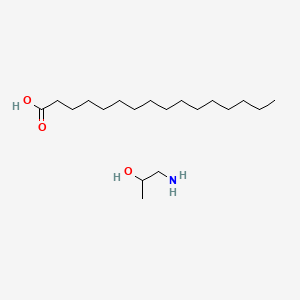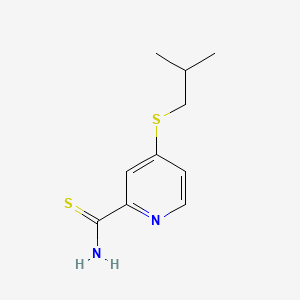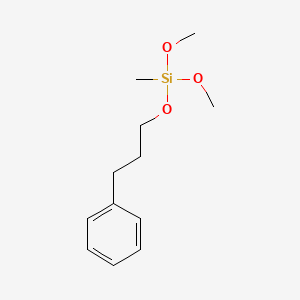
Dimethoxymethyl(3-phenylpropoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxymethyl(3-phenylpropoxy)silane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a dimethoxymethyl group and a 3-phenylpropoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethoxymethyl(3-phenylpropoxy)silane typically involves the reaction of a suitable silane precursor with dimethoxymethane under controlled conditions. The process requires precise control over reaction conditions such as temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the use of specific catalysts to promote the reaction without decomposing intermediate products. This ensures high yield and purity of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethoxymethyl(3-phenylpropoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products:
Wissenschaftliche Forschungsanwendungen
Dimethoxymethyl(3-phenylpropoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a coupling agent in polymer chemistry.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of novel therapeutic agents and medical devices.
Wirkmechanismus
The mechanism of action of Dimethoxymethyl(3-phenylpropoxy)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This enhances the adhesion and durability of materials treated with this compound .
Molecular Targets and Pathways: The primary molecular targets of this compound are the hydroxyl groups on inorganic and organic surfaces. The pathways involved include hydrolysis of the methoxy groups to form silanol groups, followed by condensation reactions to form siloxane bonds .
Vergleich Mit ähnlichen Verbindungen
Dimethoxy(methyl)phenylsilane: Similar in structure but with a phenyl group instead of a 3-phenylpropoxy group.
Trimethoxysilane: Contains three methoxy groups and is used in similar applications but lacks the phenylpropoxy group.
Uniqueness: Dimethoxymethyl(3-phenylpropoxy)silane is unique due to the presence of the 3-phenylpropoxy group, which imparts distinct reactivity and properties compared to other silanes. This makes it particularly valuable in applications requiring enhanced adhesion and chemical resistance .
Eigenschaften
CAS-Nummer |
83918-69-8 |
|---|---|
Molekularformel |
C12H20O3Si |
Molekulargewicht |
240.37 g/mol |
IUPAC-Name |
dimethoxy-methyl-(3-phenylpropoxy)silane |
InChI |
InChI=1S/C12H20O3Si/c1-13-16(3,14-2)15-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI-Schlüssel |
DVULSASCMYVBQL-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(OC)OCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


